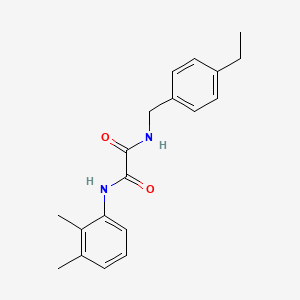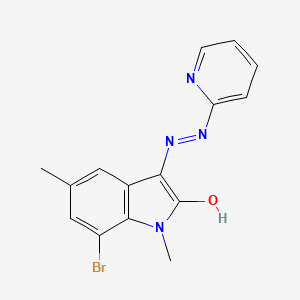
N-(2,3-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide, commonly known as DMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEB belongs to the family of ethanediamide compounds and has been extensively studied for its unique properties.
Mecanismo De Acción
The mechanism of action of DMEB is not fully understood. However, it has been proposed that DMEB induces apoptosis in cancer cells by activating the mitochondrial pathway. DMEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects
DMEB has been found to have several biochemical and physiological effects. In cancer cells, DMEB induces apoptosis by activating caspases and releasing cytochrome c from the mitochondria. DMEB has also been found to inhibit the expression of COX-2 and reduce the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMEB in lab experiments is its high purity and stability. DMEB is a white crystalline solid that can be easily synthesized and purified. It is also stable under normal laboratory conditions.
One limitation of using DMEB in lab experiments is its low solubility in water. DMEB is soluble in organic solvents such as acetonitrile and dimethylformamide but has limited solubility in water. This can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of DMEB. One direction is the development of new anticancer drugs based on the structure of DMEB. Another direction is the study of DMEB as a plant growth regulator and its potential applications in agriculture. The use of DMEB as a ligand in the synthesis of MOFs is also an area of interest for materials science. Further studies are needed to fully understand the mechanism of action of DMEB and its potential applications in various fields.
Conclusion
DMEB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMEB involves the reaction of 2,3-dimethylaniline with 4-ethylbenzyl chloride in the presence of anhydrous potassium carbonate. DMEB has been extensively studied for its unique properties and has shown promising results as an anticancer agent, insecticide, and ligand in the synthesis of MOFs. Further studies are needed to fully understand the mechanism of action of DMEB and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMEB involves the reaction of 2,3-dimethylaniline with 4-ethylbenzyl chloride in the presence of anhydrous potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C. The resulting product is purified by recrystallization from ethanol to obtain DMEB as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMEB has been widely studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMEB has shown promising results as an anticancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DMEB has also been studied for its anti-inflammatory and analgesic properties.
In agriculture, DMEB has been found to have insecticidal and fungicidal properties. It has been used as a pesticide to control pests and diseases in crops. DMEB has also been studied for its potential as a plant growth regulator.
In materials science, DMEB has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(4-ethylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-15-8-10-16(11-9-15)12-20-18(22)19(23)21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBYJZRHQSASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5088374.png)
![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)
![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B5088436.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)

![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)